

# A Technical Guide to 4-((tert-butoxycarbonyl)amino)heptanedioic Acid

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## Compound of Interest

Compound Name: 4-(N-Boc-amino)-1,6-heptanedioic acid

Cat. No.: B1450450

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-((tert-butoxycarbonyl)amino)heptanedioic acid, a key bifunctional linker used in modern medicinal chemistry and drug discovery. It covers the molecule's nomenclature, physicochemical properties, core applications—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—and representative experimental protocols for its use.

## Nomenclature and Chemical Structure

- Primary Name: **4-(N-Boc-amino)-1,6-heptanedioic acid**
- IUPAC Name: 4-((tert-butoxycarbonyl)amino)heptanedioic acid<sup>[1]</sup>
- Common Synonyms: 4-(Boc-amino)pimelic acid, 4-((tert-butoxycarbonyl)amino)heptanedioic acid, Heptanedioic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]-<sup>[1]</sup>

The molecule features a seven-carbon dicarboxylic acid backbone (heptanedioic acid or pimelic acid). A tert-butoxycarbonyl (Boc) protected amine group is attached at the C4 position, creating a branched structure. This configuration provides two carboxylic acid termini for conjugation and a protected amine that can be deprotected under acidic conditions for further functionalization if required.

## Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.

Property	Value	Source(s)
CAS Number	848242-88-6	[1]
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>6</sub>	[1]
Molecular Weight	275.3 g/mol	[1]
Purity	Typically ≥95% (as determined by HPLC)	[1]
Storage Condition	-20°C	
Appearance	White to off-white solid	
Solubility	Soluble in methanol, DMF, DMSO	
Spectroscopic Data	<sup>1</sup> H NMR, <sup>13</sup> C NMR, and mass spectrometry data are typically provided by the supplier upon request.	

## Core Application in Drug Development: The PROTAC Linker

**4-(N-Boc-amino)-1,6-heptanedioic acid** is primarily utilized as a bifunctional, alkyl-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2][3].

PROTAC Technology Overview: PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein. They consist of three components:

- A "warhead" ligand that binds to the target protein of interest (POI).
- An E3 ubiquitin ligase ligand that recruits an E3 ligase.

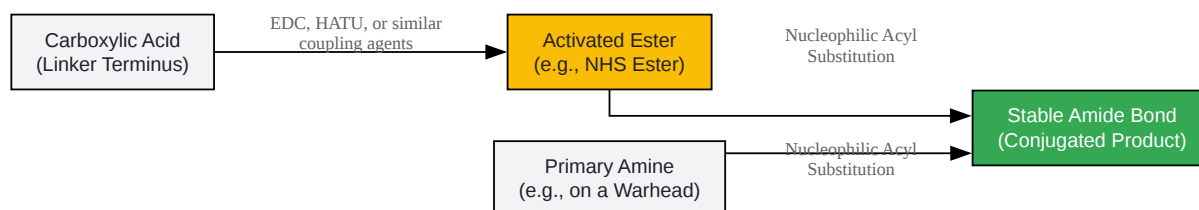
- A linker that covalently connects the two ligands.

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.

The role of **4-(N-Boc-amino)-1,6-heptanedioic acid** is to serve as this critical linker. Its two terminal carboxylic acid groups allow for sequential or orthogonal amide bond formation with amine-functionalized warhead and E3 ligase ligands. The length and composition of the linker are crucial for optimizing the ternary complex formation (POI-PROTAC-E3 Ligase) and achieving efficient protein degradation.

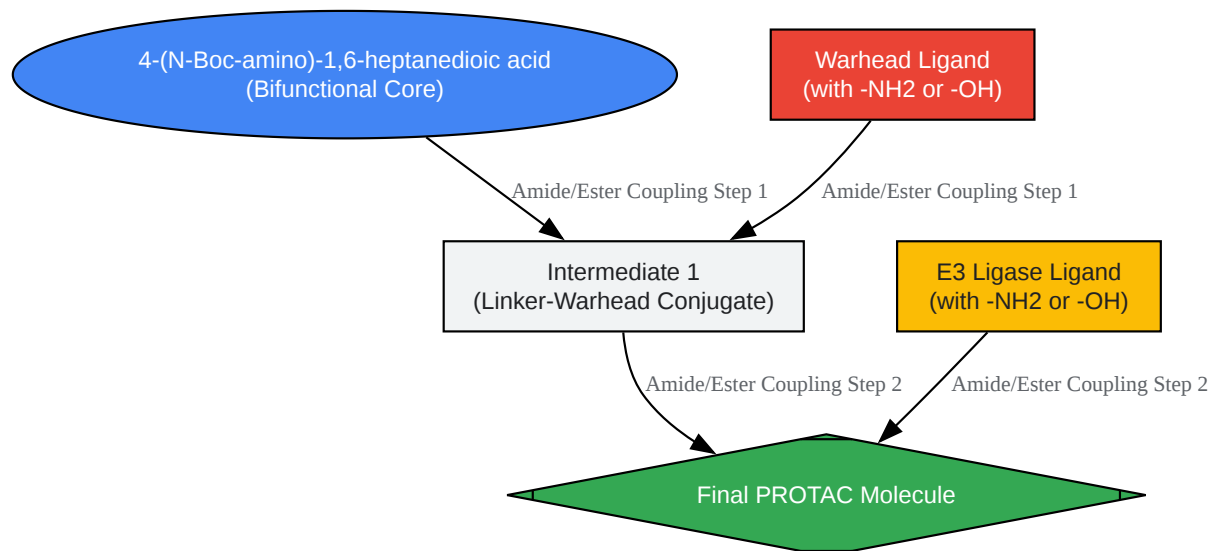
## Visualizations of Chemical Workflows

The following diagrams illustrate the key chemical transformations and logical steps involving the title compound.



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**Caption:** General workflow for amide bond formation using one of the linker's carboxylic acid groups. (Max Width: 760px)



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**Caption:** Logical workflow for the synthesis of a PROTAC using the bifunctional linker. (Max Width: 760px)

## Experimental Protocols

While a specific, published protocol for the multi-step synthesis of **4-(N-Boc-amino)-1,6-heptanedioic acid** is not readily available in peer-reviewed literature, a representative protocol for its primary application—amide bond formation—is detailed below. This method is standard for conjugating the linker to amine-containing molecules.

Representative Protocol: HATU-Mediated Amide Coupling

Objective: To conjugate one carboxylic acid terminus of **4-(N-Boc-amino)-1,6-heptanedioic acid** to a primary amine-containing substrate (e.g., a warhead or E3 ligase ligand).

Materials:

- **4-(N-Boc-amino)-1,6-heptanedioic acid** (1.0 eq)
- Amine-containing substrate (1.0-1.2 eq)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[4]
- N,N-Diisopropylethylamine (DIPEA or DIEA) (3.0 eq)[4][5]
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

#### Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **4-(N-Boc-amino)-1,6-heptanedioic acid** (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
- Add the amine-containing substrate (1.0-1.2 eq) to the solution.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add DIPEA (3.0 eq) to the stirred mixture. The solution may change color.
- Allow the reaction to warm to room temperature and stir for 4-16 hours.
- Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is consumed.

#### Work-up and Purification:

- Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

- Wash the organic layer sequentially with 5% aqueous citric acid (if the substrate is base-stable), saturated aqueous  $\text{NaHCO}_3$ , and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure (rotary evaporation).
- The crude residue is then purified by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0-10% methanol in DCM or a hexane/ethyl acetate gradient) to yield the pure mono-conjugated product.

#### Notes:

- The use of excess **4-(N-Boc-amino)-1,6-heptanedioic acid** can be employed to favor mono-conjugation, followed by purification to remove the unreacted diacid.
- Other coupling reagents like EDC/NHS, HBTU, or DIC can be used as alternatives to HATU. [\[4\]](#)
- All reagents and solvents should be anhydrous to ensure high coupling efficiency.

## Conclusion

4-((tert-Butoxycarbonyl)amino)heptanedioic acid is a valuable and versatile chemical tool. Its well-defined structure provides a reliable scaffold for constructing complex molecules, most notably PROTACs. For researchers in drug discovery, understanding its properties and the protocols for its use is essential for the rational design and synthesis of next-generation therapeutics aimed at targeted protein degradation.

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## References

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